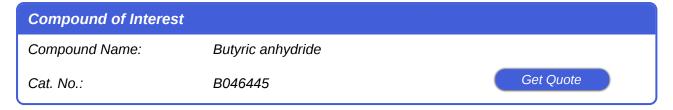


An In-depth Technical Guide to Butyric Anhydride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **butyric anhydride**, a key chemical intermediate in various synthetic processes. This document details its molecular structure, physicochemical properties, synthesis protocols, and analytical methods, presenting a valuable resource for professionals in research and development.

Molecular Structure and Identification

Butyric anhydride, also known as butanoic anhydride, is the acid anhydride of butyric acid.[1] It is structurally formed from the condensation of two molecules of butyric acid with the elimination of one molecule of water.[1] It is a colorless liquid with a potent, rancid odor characteristic of butyric acid, which is formed upon its reaction with moisture in the air.[1][2][3] [4]

- Molecular Formula: C₈H₁₄O₃[2][4][5][6][7][8]
- IUPAC Name: Butanoyl butanoate[2][6]
- Synonyms: Butanoic anhydride, n-Butyric anhydride, Butyryl oxide[2][3][5][6][7]
- CAS Number: 106-31-0[1][2][4][5][6][7][8][9]
- Linear Formula: (CH₃CH₂CH₂CO)₂O[1][9]



• SMILES: CCCC(=0)OC(=0)CCC[2][9]

Physicochemical Properties

The quantitative physicochemical properties of **butyric anhydride** are summarized in the table below. This data is essential for designing experimental setups, purification procedures, and ensuring safe handling.

Property	Value	Source(s)
Molecular Weight	158.19 g/mol	[2][5][9]
Melting Point	-75 °C to -66 °C	[1][3][9]
Boiling Point	198-199 °C (at 760 mmHg)	[1][3][9]
Density	0.967 g/mL at 25 °C	[1][3][9]
Refractive Index (n ²⁰ /D)	1.413	[3][9]
Flash Point	87 °C (189 °F) - closed cup	[9]
Vapor Pressure	10 mmHg at 79.5 °C	[4][9]
Vapor Density	5.45 (vs. air)	[4][9]
Solubility	Decomposes in water; Soluble in ether and alcohol (with decomposition).	[3][10]

Experimental Protocols

Butyric anhydride is a versatile reagent used in the synthesis of fragrances, polymers, and pharmaceutical intermediates.[3][8][10] Below are detailed protocols for its synthesis and analysis.

Synthesis of Butyric Anhydride via Reactive Distillation

Reactive distillation is an efficient industrial process that combines chemical reaction and product separation into a single unit, improving yield by continuously removing products from the reversible reaction of butyric acid and acetic anhydride.[5][9]



Materials:

- Butyric Acid (C₄H₈O₂)
- Acetic Anhydride ((CH₃CO)₂O)
- Reactive Distillation Column (equipped with a reboiler and condenser)

Methodology:

- System Setup: Configure the reactive distillation column. The column should have a reaction section, a stripping section below the feed point, and a rectifying section above.
- Reactant Feed: Continuously feed butyric acid and acetic anhydride into the reaction section
 of the column. A slight excess of butyric acid (e.g., 10%) is often used to ensure complete
 conversion of the acetic anhydride.[9]
- Reaction Conditions: Maintain the reaction zone at a suitable temperature, typically around 343.15 K (70 °C), although this can vary based on pressure.[9] The reaction proceeds without a catalyst.[9]
- Distillation: As the reaction occurs, the components are separated based on their boiling points. Acetic acid (byproduct, b.p. ~118 °C) is more volatile than butyric anhydride (b.p. ~198 °C) and will rise through the rectifying section to be removed as the distillate.
- Product Collection: Butyric anhydride, being the highest boiling component, moves down
 the column into the stripping section and is collected from the reboiler as the bottom product.
- Purification: The collected butyric anhydride is of high purity, as the lower-boiling reactants and byproducts are continuously removed during the process.

Synthesis via Butyryl Chloride

This protocol is a common laboratory-scale synthesis method.

Materials:

Butyric Acid (44 parts by weight)



- Butyryl Chloride (53 parts by weight)
- Aluminum Chloride (AlCl₃, 1 part by weight, catalyst)
- Reflux apparatus, distillation apparatus

Methodology:

- Reaction Setup: Combine 44 parts of butyric acid, 53 parts of butyryl chloride, and 1 part of aluminum chloride in a round-bottom flask equipped with a reflux condenser.
- Heating and Reflux: Gently heat the mixture under reflux. The temperature of the reaction
 mixture will rise as the reaction proceeds. Continue heating until the temperature reaches
 approximately 182 °C and the evolution of hydrochloric acid gas ceases. The reaction is
 typically complete within two hours.[7]
- Catalyst Removal: After cooling, the catalyst (now aluminum butyrate) can be separated by filtration.[7]
- Purification: The resulting filtrate, containing the crude **butyric anhydride**, is purified by vacuum distillation to yield the final product.[7] The reported yield is approximately 88-90% of the theoretical maximum.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of **butyric anhydride** and identifying any impurities.

Instrumentation and Conditions (based on standard methods for anhydrides):

- Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
- Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-WAX, $60 \text{ m} \times 0.25 \text{ mm} \text{ I.D.}$, $df=0.5 \text{ }\mu\text{m}$), is suitable for separating organic acids and anhydrides.[11]



- Carrier Gas: Helium at a constant linear velocity (e.g., 34 cm/s).[11]
- Injector: Split mode, temperature 240 °C.[11]
- Oven Program: 80 °C hold for 2 min, ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C, hold for 2 min.[11]
- Detector (MS): Ion Source Temperature 200 °C, Interface Temperature 240 °C.[11]

Sample Preparation:

- Prepare a dilute solution of the butyric anhydride sample in a suitable anhydrous organic solvent (e.g., dichloromethane or diethyl ether).
- Inject a 1 μL aliquot of the prepared sample into the GC-MS system.

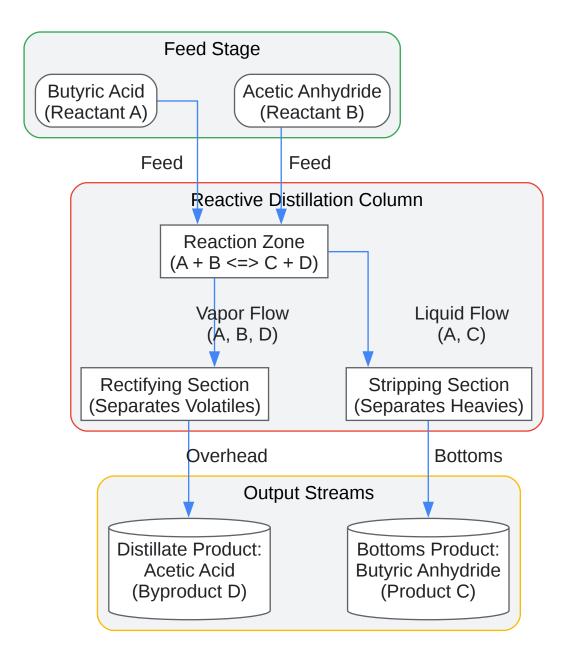
Data Analysis:

- Identify the butyric anhydride peak based on its retention time and mass spectrum. The
 mass spectrum will show characteristic fragments.
- Identify impurity peaks by comparing their mass spectra with library data. Common impurities include residual butyric acid and acetic anhydride (if used in synthesis).
- Quantify the purity by calculating the peak area percentage of butyric anhydride relative to the total area of all peaks in the chromatogram.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **butyric anhydride** using the reactive distillation process. This method is highly efficient as it integrates the chemical reaction with continuous separation of the products.





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Caption: Workflow for **Butyric Anhydride** Synthesis via Reactive Distillation.

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